Physicochemical Profiling and Synthetic Applications of 2-Amino-5-bromo-4-methoxy-nicotinic Acid
Physicochemical Profiling and Synthetic Applications of 2-Amino-5-bromo-4-methoxy-nicotinic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3)
Executive Summary
The evolution of targeted therapeutics relies heavily on the availability of densely functionalized, orthogonal building blocks. 2-Amino-5-bromo-4-methoxy-nicotinic acid represents a highly privileged pyridine scaffold in modern medicinal chemistry [1]. Featuring four contiguous functionalized positions, this molecule offers unparalleled vectors for multidimensional lead optimization, particularly in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. This whitepaper details its physicochemical causality, structural utility, and self-validating synthetic workflows.
Physicochemical Profiling and Structural Causality
Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological systems [2]. The core properties are summarized in Table 1.
Table 1: Physicochemical Properties & Drug Design Impact
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 247.05 g/mol | Low MW allows for extensive downstream functionalization (e.g., cross-coupling and amidation) without exceeding Lipinski's Rule of 5. |
| Molecular Formula | C7H7BrN2O3 | High heteroatom-to-carbon ratio enhances aqueous solubility and provides multiple interaction points. |
| Topological Polar Surface Area | ~85.4 Ų | Optimal for peripheral target engagement; restricts passive blood-brain barrier (BBB) penetration unless masked by lipophilic appendages. |
| Estimated LogP | 1.2 - 1.8 | The lipophilic bromine atom perfectly balances the hydrophilicity of the amino and carboxyl groups, maintaining a drug-like partition coefficient. |
| Hydrogen Bond Donors (HBD) | 3 | The 2-amino group acts as a critical bidentate donor/acceptor motif, frequently utilized for kinase hinge binding. |
| Hydrogen Bond Acceptors (HBA) | 5 | Multiple acceptor sites (methoxy oxygen, pyridine nitrogen) facilitate complex solvent and target interactions. |
Mechanistic Insight: The 4-methoxy group exerts a strong electron-donating effect (+M) into the pyridine ring. This selectively increases the electron density at the 3- and 5-positions. However, the 5-position is occupied by the electron-withdrawing bromine atom. This "push-pull" electronic system stabilizes the pyridine ring against oxidation while rendering the C-Br bond highly primed for oxidative addition during palladium-catalyzed cross-coupling.
Figure 1: Structural functionalization logic of 2-Amino-5-bromo-4-methoxy-nicotinic acid.
Synthetic Methodologies and Self-Validating Protocols
To fully leverage this scaffold, researchers typically employ a two-step functionalization sequence: amide coupling at the C3-carboxylic acid, followed by a Suzuki-Miyaura cross-coupling at the C5-bromide [3].
Protocol 1: Sterically Hindered Amide Coupling
Objective: Synthesize a 3-carboxamide derivative for library diversification. Causality of Reagents: The C3-carboxylic acid is sterically hindered by the adjacent 4-methoxy and 2-amino groups. Standard carbodiimides (e.g., EDC/DCC) often fail to achieve full conversion. Therefore, HATU is selected. HATU generates a highly reactive HOAt ester intermediate that easily overcomes steric bulk. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.
Step-by-Step Methodology:
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Initiation: Dissolve 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.
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Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at ambient temperature for 15 minutes.
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Self-Validation Check: The solution will transition from clear to a pale yellow, visually indicating the formation of the active HOAt ester.
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Coupling: Add the primary or secondary amine (1.2 eq) dropwise. Stir for 2-4 hours at room temperature.
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Quench and Extract: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Analytical Validation: Analyze the crude mixture via LC-MS.
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Self-Validation Check (Critical): The product mass must exhibit a distinct 1:1 isotopic doublet (M and M+2) characteristic of the naturally occurring ^79Br and ^81Br isotopes. If this doublet is absent, unwanted debromination has occurred.
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Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C5 position to probe hydrophobic binding pockets. Causality of Reagents: The C5-bromide is flanked by a methoxy group, creating a sterically demanding environment. Pd(dppf)Cl2 is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation via palladium black precipitation.
Step-by-Step Methodology:
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Setup: In a microwave-safe vial, combine the brominated intermediate from Protocol 1 (1.0 eq), the desired boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (ratio 3:1).
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Causality: Dioxane provides an excellent solubilizing environment at high temperatures, while aqueous K2CO3 is essential for the transmetalation step of the boronic acid.
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Reaction: Seal the vial and irradiate in a microwave synthesizer at 110°C for 30 minutes.
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Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.
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Analytical Validation: Perform LC-MS analysis.
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Self-Validation Check (Critical): The complete disappearance of the 1:1 bromine isotopic doublet confirms complete consumption of the starting material and successful cross-coupling. The new dominant mass peak must correspond to the exact mass of the coupled product.
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Figure 2: Two-step synthetic workflow for library generation using the nicotinic acid scaffold.
Applications in Drug Discovery
The 2-amino-pyridine motif is a classic bioisostere for the adenine ring of ATP [4]. When incorporated into kinase inhibitors, the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide NH.
By utilizing 2-Amino-5-bromo-4-methoxy-nicotinic acid as a starting material, medicinal chemists can rapidly generate libraries where the C3-amide explores the solvent-exposed region (modulating pharmacokinetics) and the C5-aryl group (installed via Suzuki coupling) extends deep into the hydrophobic back pocket, enhancing both target potency and kinase selectivity. Furthermore, the C4-methoxy group acts as a conformational lock, forcing the molecule into a specific geometry that minimizes entropic penalties upon target binding.
References
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AA Blocks. "1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid Product Catalog." AA Blocks. Available at:[Link]
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NextSDS. "2-amino-5-bromo-4-methoxy nicotinic acid — Chemical Substance Information." NextSDS. Available at: [Link]
